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Compound of Interest

Compound Name:
4,5-Difluoro-2-methoxybenzyl

alcohol

CAS No.: 886761-72-4

Cat. No.: B2688500

Get Quote

Executive Summary & Compound Significance
4,5-Difluoro-2-methoxybenzyl alcohol is a critical building block in the synthesis of next-

generation kinase inhibitors and CNS-active agents. The strategic placement of two fluorine

atoms adjacent to a methoxy group modulates metabolic stability (blocking P450 oxidation

sites) and lipophilicity (

).

However, the synthesis of this motif often leads to regioisomeric impurities (e.g., 3,4-difluoro or

5,6-difluoro isomers) that are difficult to separate by standard chromatography. This guide

establishes a definitive structural elucidation workflow relying heavily on

-NMR coupling constants and specific fragmentation pathways to ensure absolute isomeric
purity.
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Property Detail

IUPAC Name (4,5-difluoro-2-methoxyphenyl)methanol

Molecular Formula

Molecular Weight 174.15 g/mol

Key Precursor
4,5-Difluoro-2-methoxybenzoic acid (CAS

425702-18-7)

Structural Risk
Regioisomer contamination during electrophilic

fluorination or reduction.[1][2][3]

Synthesis & Impurity Origin Logic
To understand the analytical requirements, one must understand the genesis of the sample.

The most robust synthesis involves the reduction of the corresponding benzoic acid.

Reaction Pathway & Critical Control Points
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Figure 1: Standard reduction workflow. The critical impurity risk arises if the starting material

(benzoic acid) contains 3,4-difluoro isomers.

Spectroscopic Characterization Protocol
The following protocols are designed to be self-validating. If the data does not match the

predicted coupling patterns, the structure is incorrect.

A. Nuclear Magnetic Resonance (NMR) Strategy
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Solvent: DMSO-

(Preferred for observing -OH coupling) or CDCl

.

1.

NMR: The Fingerprint Method
This is the most definitive test. The two fluorine atoms at positions 4 and 5 are chemically non-

equivalent but magnetically active (

).

Expected Pattern: Two distinct signals (approx. -135 to -150 ppm range).

Coupling Logic:

Ortho-F-F Coupling: The

coupling constant between F4 and F5 is typically 20–25 Hz. This large coupling is
diagnostic of ortho fluorine substitution.

Proton Coupling: Each fluorine will split further due to adjacent protons (H3 and H6).

2.

NMR: Regioisomer Assignment
The aromatic region (6.5 – 7.5 ppm) must show two protons with distinct multiplicities.
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Proton Position
Multiplicity
Prediction

Coupling
Constants (Hz)

Explanation

H3
Ortho to OMe,

Ortho to F4

dd (Doublet of

Doublets)

Large coupling to

F4 (ortho),

medium to F5

(meta).

H6
Ortho to CH2OH,

Ortho to F5
dd or d

Large coupling to

F5 (ortho). Para

coupling (

) is usually

negligible.

-OCH3 Pos 2 s (Singlet) N/A
Characteristic

singlet ~3.8 ppm.

-CH2- Benzylic d (if OH coupled)

Appears as

doublet in

DMSO; singlet in

CDCl

(w/ D2O shake).

Validation Check: If H3 and H6 appear as simple singlets, the fluorines are likely para to the

protons (e.g., 2,5-difluoro isomer), indicating the wrong starting material.

B. Mass Spectrometry (MS) Fragmentation
Using LC-MS (ESI+), the molecular ion

is often weak for benzyl alcohols due to water loss.

Primary Ion:

157.0

. The formation of the stable difluoro-methoxy-benzyl cation is the dominant pathway.

Validation: Look for the loss of 31 Da (OCH
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) from the benzyl cation if high energy collision is applied, confirming the methoxy
attachment.

Quality Control Workflow
This workflow ensures that the synthesized or purchased material meets "Drug Substance"

criteria.

Protocol: Reverse-Phase HPLC Purity Assessment
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

,

.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (absorption of benzene ring) and 254 nm.

Acceptance Criteria:

Purity: >98.0% by area integration.

Retention Time: Must match reference standard (approx. 4.5 - 5.5 min depending on flow

rate).

UV Spectrum:

should show characteristic anisole absorption (~270-280 nm).

Analytical Decision Tree
Use this logic flow to troubleshoot structural anomalies.
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Figure 2: Analytical decision matrix for validating the 4,5-difluoro-2-methoxy substitution

pattern.
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Context: Theory of and coupling constants cited in Section 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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